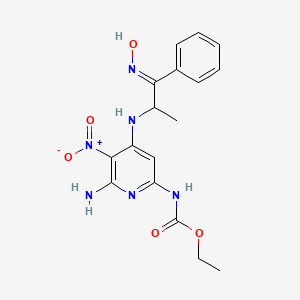![molecular formula C14H20ClN3O4 B12779013 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide CAS No. 22459-75-2](/img/structure/B12779013.png)
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzamide and is characterized by the presence of chloro, diethylamino, methoxy, and nitro functional groups. This compound is of significant interest due to its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxybenzamide to introduce the nitro group, followed by chlorination to add the chloro substituent. The diethylaminoethyl group is then introduced through a nucleophilic substitution reaction. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination reactions, followed by continuous flow processes for the introduction of the diethylaminoethyl group. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzamides: Substitution reactions yield various substituted benzamides with different functional groups.
Scientific Research Applications
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including antiemetic and prokinetic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. It is known to act as a dopamine receptor antagonist, which contributes to its antiemetic properties. The compound also enhances gastrointestinal motility by sensitizing tissues to the action of acetylcholine. This dual action makes it effective in treating conditions like gastroparesis and nausea.
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A well-known antiemetic and prokinetic agent with a similar structure.
Domperidone: Another dopamine antagonist used for similar therapeutic purposes.
Cisapride: A prokinetic agent with a different mechanism of action but similar clinical applications.
Uniqueness
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act on both dopamine receptors and acetylcholine-sensitive tissues sets it apart from other compounds with similar therapeutic uses.
Properties
CAS No. |
22459-75-2 |
|---|---|
Molecular Formula |
C14H20ClN3O4 |
Molecular Weight |
329.78 g/mol |
IUPAC Name |
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide |
InChI |
InChI=1S/C14H20ClN3O4/c1-4-17(5-2)7-6-16-14(19)10-8-11(15)12(18(20)21)9-13(10)22-3/h8-9H,4-7H2,1-3H3,(H,16,19) |
InChI Key |
PVUYBBJPARWTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



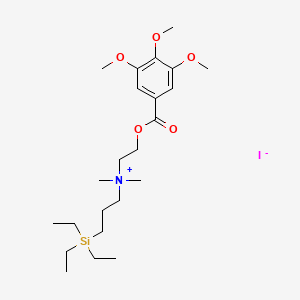
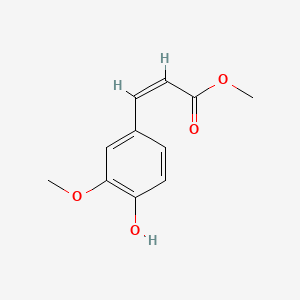

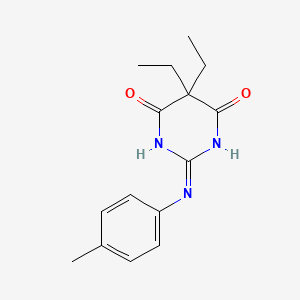
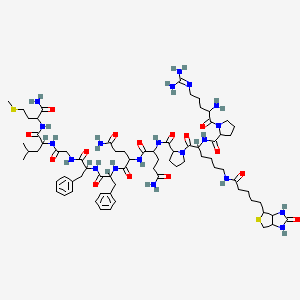
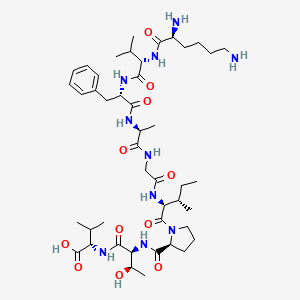

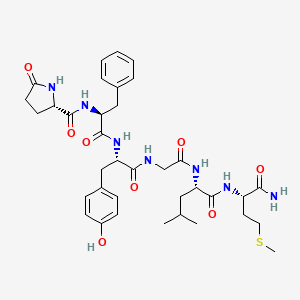


![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
